molecular formula C15H15NO2 B1676150 Mefenamic acid CAS No. 61-68-7

Mefenamic acid

Cat. No.: B1676150
CAS No.: 61-68-7
M. Wt: 241.28 g/mol
InChI Key: HYYBABOKPJLUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. This compound is particularly effective in treating primary dysmenorrhea, acute pain, and inflammatory conditions . Analytical methods such as HPLC, UV-Vis spectroscopy, and mass spectrometry have been optimized for its quantification in pharmaceutical and biological matrices, ensuring precise pharmacokinetic and stability studies .

Chemical Reactions Analysis

Types of Reactions: Mefenamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents like sodium hydroxide and other strong bases can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Pain Management

Primary Dysmenorrhea Treatment
Mefenamic acid is frequently used to alleviate primary dysmenorrhea. A study compared the efficacy of this compound with ginger and ibuprofen in women suffering from this condition. The results indicated that this compound significantly reduced pain levels compared to the other treatments, establishing its effectiveness in managing menstrual pain .

Menorrhagia Management
In a randomized controlled trial involving 76 women with dysfunctional uterine bleeding, this compound was found to be more effective than ethamsylate and tranexamic acid in reducing menstrual blood loss. The study reported a significant decrease in bleeding scores among participants treated with this compound over three menstrual cycles .

Oncology

Anti-Cancer Properties
Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment. In a preclinical study involving colon tumor-bearing mice, this compound demonstrated notable anti-tumor effects, reducing tumor size significantly when administered before radiation therapy. The combination treatment enhanced apoptosis in tumor tissues, suggesting that this compound could be beneficial in clinical settings for patients undergoing radiotherapy .

COVID-19 Management

Symptomatic Relief
this compound has been investigated for its role in managing symptoms associated with COVID-19. A clinical trial reported that patients receiving this compound alongside standard care experienced reduced symptom severity and faster recovery times compared to those receiving standard care alone. The drug's anti-inflammatory properties may help mitigate the cytokine storm often seen in severe cases .

Adverse Effects and Case Studies

While this compound is effective for many applications, it is also associated with adverse effects. Notably, there have been reports of anaphylaxis and autoimmune hemolytic anemia linked to its use. One case involved a 32-year-old woman who developed severe allergic reactions after taking this compound, requiring intensive medical intervention . Another case highlighted a three-year-old child who developed autoimmune hemolytic anemia after administration of this compound for fever .

Comparative Studies

A comparative study evaluated the effectiveness of this compound against vitex agnus castus for treating intrauterine device (IUD)-induced bleeding. Results indicated that this compound was superior in reducing bleeding episodes over four months, further solidifying its role in gynecological health .

Data Summary Table

Application AreaStudy FocusKey Findings
Pain ManagementPrimary DysmenorrheaThis compound significantly reduces menstrual pain .
GynecologyMenorrhagiaMore effective than ethamsylate and tranexamic acid .
OncologyAnti-tumor effectsReduces tumor size; enhances radiation therapy efficacy .
COVID-19 ManagementSymptomatic treatmentReduces symptom severity; faster recovery times .
Adverse EffectsAnaphylaxis and autoimmune hemolytic anemiaDocumented severe allergic reactions in case studies .

Comparison with Similar Compounds

Structural and Functional Analogues

Fenamate-Class NSAIDs

Mefenamic acid shares structural similarities with other fenamates, including flufenamic acid and meclofenamic acid , differing primarily in substituents on the phenyl rings. These structural variations influence pharmacological activity:

Compound IC50 (COX Inhibition) Key Structural Features
This compound 0.3 mM 2-(2,3-Dimethylphenyl)aminobenzoic acid
Flufenamic acid 1.7 mM Trifluoromethyl substitution
Meclofenamic acid 0.7 mM Chlorine and methyl substitutions

This compound exhibits superior COX-1/COX-2 inhibition potency compared to flufenamic acid, attributed to optimized hydrophobic interactions in the enzyme active site .

Propionic Acid Derivatives (e.g., Ibuprofen)

In a double-blind study comparing this compound (fenamate) and ibuprofen (propionic acid derivative) for dysmenorrhea, both drugs outperformed placebo. However, this compound showed marginally superior pain relief (79.2% vs. 66.7% for ibuprofen) and lower recurrence rates (26.3% vs. 37.5%) . Side effects were comparable, with gastrointestinal disturbances being the most common .

COX-2 Selective Inhibitors (e.g., Celecoxib)

While celecoxib (a COX-2 selective inhibitor) has a lower ulcerogenic risk, this compound demonstrates broader anti-inflammatory cytokine modulation. For example, this compound derivatives reduce TNF-α (3.25% inhibition) and IL-6 (9.2 ng/mL) levels, comparable to newer synthetic compounds .

Efficacy in Specific Conditions

Dysmenorrhea

  • This compound vs. Herbal Extracts: SCA (saffron, celery, anise) extract showed superior efficacy for severe dysmenorrhea pain (75% reduction vs. 60% for this compound) . Fennel extract exhibited comparable efficacy to this compound in primary dysmenorrhea .

Menstrual Migraine

In a double-blind study, this compound (500 mg) achieved 79.2% pain relief in menstrual migraine vs. 16.6% for placebo, with 83.3% of patients resuming normal activities .

Toxicity and Side Effects

Gastrointestinal Toxicity

This compound is associated with severe enteropathy (villous atrophy) in prolonged users, a complication less frequently reported with ibuprofen or naproxen .

Cytotoxicity Profile

Cell Line This compound Viability (%) Indomethacin Viability (%)
KB (oral cancer) 75 65
U-87MG (glioblastoma) 97.2 82

This compound exhibits selective cytotoxicity, sparing glioblastoma cells but showing moderate activity against oral and osteosarcoma cells .

Pharmacokinetics and Formulation

Solubility Enhancement

Sodium mefenamate, a salt derivative, improves aqueous solubility by 300%, addressing formulation challenges associated with the parent compound .

Conformational Dynamics

This compound released from silica aerogels undergoes conformational shifts (e.g., conformer C + D population increases from 22% to 75%), enhancing bioavailability in drug delivery systems .

Molecular and Structural Insights

COX-2 Binding

Molecular docking studies reveal that this compound forms hydrogen bonds with COX-2 residues (Arg120, Tyr355), similar to flufenamic acid but with stronger hydrophobic interactions due to methyl groups .

Electrophysiological Effects

Emerging Derivatives and Hybrids

N-Arylhydrazone Derivatives

Derivatives such as compound 11 and 16 exhibit 1.4-fold higher antinociceptive activity than this compound in writhing tests but weaker anti-inflammatory effects .

2-Substituted Nicotinic Acid Derivatives

Compound 4c (2-bromophenyl substituent) demonstrates dual analgesic and anti-inflammatory activity, surpassing this compound in TNF-α inhibition (2.45% vs. 3.25%) .

Biological Activity

Mefenamic acid, a member of the nonsteroidal anti-inflammatory drug (NSAID) class, is widely utilized for its analgesic and anti-inflammatory properties. It primarily functions by inhibiting the cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. This article delves into the biological activities of this compound, highlighting its therapeutic effects, mechanisms of action, adverse effects, and recent research findings.

This compound exerts its biological activity mainly through the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This action is fundamental in managing conditions such as postoperative pain and dysmenorrhea.

Table 1: Comparison of COX Inhibition by this compound

Enzyme Inhibition Type Clinical Relevance
COX-1Non-selectiveGastrointestinal side effects
COX-2Non-selectiveAnti-inflammatory effects

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A-549), and osteosarcoma (MG-63) cells. The mechanism involves both COX-dependent and independent pathways, suggesting a multifaceted approach to its anticancer effects.

Case Study: Anticancer Effects

A study reported that this compound exhibited robust inhibitory effects on osteosarcoma cell proliferation in a dose-dependent manner. It induced cellular toxicity as evidenced by lactate dehydrogenase (LDH) leakage and apoptosis in MG-63 cells .

Table 2: Summary of Anticancer Effects

Cell Line Effect Mechanism
MCF-7Induces apoptosisCOX inhibition
A-549CytotoxicityApoptosis and autophagy
MG-63Inhibits proliferationLDH leakage, apoptosis

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects. Notably, it can cause central nervous system toxicity, particularly in overdose situations. A case was reported where a patient presented with altered mental status attributed to this compound use, necessitating intensive care treatment .

Table 3: Reported Adverse Effects of this compound

Adverse Effect Description
Central Nervous System ToxicitySymptoms include altered mental status and convulsions
Autoimmune Hemolytic AnemiaRare but serious condition following use
Gastrointestinal IssuesCommon NSAID-related side effects

Recent Research Findings

Recent investigations have focused on enhancing the selectivity of this compound derivatives to improve therapeutic outcomes while minimizing side effects. For instance, carborane analogues have demonstrated stronger antitumor potential compared to this compound itself by selectively inhibiting COX-2 . Additionally, studies have explored the role of cobalt ions in enhancing the solubility and efficacy of this compound against dermatophytes through COX inhibition .

Case Study: Enhanced Efficacy with Cobalt Ions

Research has shown that cobalt ions can increase the solubility of this compound, thereby enhancing its antifungal activity against dermatophytes by facilitating better access to the target site within fungal cells .

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify mefenamic acid in aqueous solutions, and how do their parameters affect accuracy?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for quantification . For example, Colombo et al. (2016) optimized HPLC/UV parameters (e.g., mobile phase composition, flow rate) to achieve a detection limit of 0.05 µg/mL for this compound in oxidative degradation studies . Dispersion studies using spectrophotometry (e.g., measuring dispersion values D=Ho/HmaxD = H_o/H_{\text{max}}) are also utilized, with results showing D=1.057D = 1.057 at 50 µg/mL and D=1.081D = 1.081 at 70 µg/mL .

Q. How can the solubility of this compound be enhanced for pharmaceutical formulations?

  • Methodological Answer : Formation of inclusion complexes with β-cyclodextrin improves solubility. A 1:0.5 drug-to-cyclodextrin ratio was optimal, achieving 95.46% drug content and 97.41% cumulative drug release in oral dispersible films . Solvent casting methods with crospovidone (4% w/v) further enhance disintegration (28.6 ± 2.0 s) and bioavailability .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing this compound removal from wastewater?

  • Methodological Answer : Central composite design (CCD) under response surface methodology (RSM) is critical for modeling interactions between variables. For Fenton process optimization, variables include H2O2\text{H}_2\text{O}_2 concentration (50–150 mg/L), Fe2+\text{Fe}^{2+} catalyst (1–5 mg/L), and pH (2–4). A CCD model achieved 89% removal efficiency, with pH and H2O2\text{H}_2\text{O}_2 concentration being the most significant factors . Adsorption studies using polyurea formaldehyde-bentonite achieved 16 mg/g capacity at pH 1.5 and 47°C, validated via ANOVA (p<0.05p < 0.05) .

Q. How can contradictions in reported adsorption capacities of this compound across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in adsorbent synthesis (e.g., activation methods), experimental conditions (pH, temperature), or analytical validation. For example, Majeed et al. (2017) emphasized pre-adsorbent characterization (BET surface area, FTIR) to ensure consistency . Cross-referencing with standardized protocols (e.g., NIST physicochemical data for solubility and pKa) is recommended to validate experimental setups .

Q. What advanced oxidation processes (AOPs) are most effective for degrading this compound, and how do byproducts impact toxicity?

  • Methodological Answer : Fenton and photo-Fenton processes show high degradation efficiency (>90%) but require careful control of hydroxyl radical generation. Studies using LC-MS identified hydroxylated intermediates (e.g., 3-hydroxy-mefenamic acid), which may retain anti-inflammatory activity or exhibit higher toxicity than the parent compound . Toxicity assays (e.g., Daphnia magna bioassays) are critical post-treatment to assess ecological risks .

Q. Methodological Challenges & Solutions

Q. How can researchers address variability in dispersion effects during this compound analysis?

  • Methodological Answer : Dispersion effects in flow-injection systems are minimized by optimizing manifold geometry and flow rates. For instance, Neocuproine as a carrier agent reduced dispersion to D=1.057D = 1.057 at 50 µg/mL, ensuring linear calibration curves (R2>0.99R^2 > 0.99) .

Q. What strategies improve the stability of this compound in pediatric formulations?

  • Methodological Answer : Lyophilization or freeze-drying of β-cyclodextrin inclusion complexes enhances thermal stability. Accelerated stability testing (40°C/75% RH for 6 months) showed <5% degradation in oral films, with Fourier transform infrared spectroscopy (FTIR) confirming no structural changes .

Q. Data Reporting & Reproducibility

Q. What metadata is essential for reproducing this compound adsorption studies?

  • Methodological Answer : Key parameters include:

  • Adsorbent properties : Surface area (m²/g), pore size (Å), functional groups (FTIR peaks).
  • Experimental conditions : pH, temperature, initial concentration (mg/L), contact time.
  • Validation : Langmuir/Freundlich isotherm constants, R2R^2, RMSE values .

Q. How should researchers handle large datasets from this compound degradation studies?

  • Methodological Answer : Raw data (e.g., HPLC chromatograms, kinetic curves) should be archived as supplementary materials. Processed data (e.g., pseudo-first-order rate constants, half-lives) must be reported with uncertainties (e.g., ± SD) and statistical significance (pp-values) .

Q. Ethical & Safety Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (tested for chemical permeation) and fume hoods during synthesis/degradation experiments. Wastewater containing this compound residues must be treated via AOPs before disposal to prevent environmental release .

Properties

IUPAC Name

2-(2,3-dimethylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYBABOKPJLUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023243
Record name Mefenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mefenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4), WHITE POWDER; SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/, IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C; SOL IN SOLN OF ALKALI HYDROXIDES; SPARINGLY SOL IN ETHER, CHLOROFORM; SLIGHTLY SOL IN ETHANOL, 1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL, 1.37e-02 g/L
Record name SID855723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Mefenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEFENAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mefenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mefenamic acid binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced.
Record name Mefenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS No.

61-68-7
Record name Mefenamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefenamic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mefenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mefenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mefenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mefenamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/367589PJ2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEFENAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mefenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231 °C, DECARBOXYLATES @ TEMP ABOVE ITS MELTING POINT (@ 300 °C, 100% IS DECARBOXYLATED IN 3 MIN), 230 - 231 °C
Record name Mefenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEFENAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mefenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Mefenamic acid
Mefenamic acid
Mefenamic acid
Mefenamic acid
Mefenamic acid
Mefenamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.